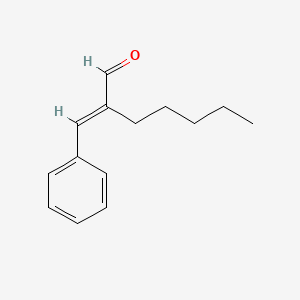

Amylcinnamaldehyde

Description

Properties

IUPAC Name |

(2E)-2-benzylideneheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKIXGYKWDQSV-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859230 | |

| Record name | (E)-alpha-Amylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °C | |

| Details | US EPA; Initial Risk-Based Prioritization of High Production Volume (HPV) Chemicals, Cinnamyl Derivatives Category, alpha-Amylcinnamaldehyde (CASRN 122-40-7). Available from as of Oct 28, 2011: https://www.epa.gov/hpvis/rbp/Category_Cinnamyl%20Derivatives_Web_April%202009.pdf | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9711 g/cu m at 20 °C, 0.962-0.969 | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Clear, yellow, oily liquid | |

CAS No. |

78605-96-6, 1331-92-6, 122-40-7 | |

| Record name | α-Amyl trans-Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78605-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-phenyl-, monopentyl deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amylcinnamaldehyde, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078605966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylcinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenal, 3-phenyl-, monopentyl deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-alpha-Amylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylideneheptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanal, 2-(phenylmethylene)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamaldehyde, monopentyl derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amylcinnamaldehyde can be synthesized through the condensation of benzaldehyde with heptanal in the presence of a base catalyst. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through a similar condensation reaction but on a larger scale. The process involves the use of cyclohexane as a water-carrying agent and methanol as a solvent. The reaction is conducted in a reaction kettle under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Amylcinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form amylcinnamic acid.

Reduction: It can be reduced to form amylcinnamyl alcohol.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Amylcinnamic acid.

Reduction: Amylcinnamyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Fragrance Industry

Amylcinnamaldehyde is widely utilized in the fragrance industry due to its pleasant scent reminiscent of cinnamon. It is commonly incorporated into perfumes, cosmetics, and household products. The compound's ability to impart a warm, sweet aroma makes it a popular choice for:

- Perfumes : Used as a base note in various fragrance formulations.

- Cosmetics : Incorporated into lotions and creams for scent enhancement.

- Household Products : Added to cleaning agents and air fresheners to provide a pleasing fragrance.

Food Flavoring

The FDA has approved this compound for use as a flavoring agent in food products. It is particularly valued for its:

- Flavor Profile : Adds a sweet, cinnamon-like flavor to baked goods, candies, and beverages.

- Safety : Generally recognized as safe (GRAS) for consumption within specified limits.

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in pharmaceutical applications, particularly due to its biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This property makes it a candidate for developing new antimicrobial agents .

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .

Toxicological Studies

This compound has been evaluated for safety through various toxicological assessments:

- Skin Sensitization : While some studies indicate that it may act as a weak skin sensitizer, the overall risk is considered low at typical exposure levels .

- Acute Toxicity : Animal studies report low acute toxicity with an LD50 value indicating that it is relatively safe when handled properly .

Antimicrobial Research

The antimicrobial potential of this compound has been explored extensively:

- Minimum Inhibitory Concentration (MIC) : Studies have established the MIC of this compound against various bacterial strains, demonstrating significant efficacy .

- Mechanism of Action : Its antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Toxicology | Low acute toxicity; weak skin sensitizer | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces cytotoxic effects in cancer cell lines |

Case Study Example

In a study assessing the antimicrobial properties of various cinnamaldehyde derivatives, this compound was found to be effective against several strains of bacteria with an MIC ranging from 37.50 mg/L to 75 mg/L against E. coli and Staphylococcus aureus. This suggests its potential utility in food preservation and therapeutic applications .

Mechanism of Action

The mechanism of action of amylcinnamaldehyde involves its interaction with various molecular targets and pathways. It is known to activate transient receptor potential cation channel subfamily V member 3 (TRPV3) and transient receptor potential cation channel subfamily A member 1 (TRPA1), which are involved in sensory perception . Additionally, it has been shown to inhibit cell proliferation and promote apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

α-Hexylcinnamaldehyde

- Structural Similarities : Both amylcinnamaldehyde and α-hexylcinnamaldehyde belong to the aromatic aldehyde class, sharing the α,β-unsaturated cinnamaldehyde backbone. The primary difference is the alkyl chain length (amyl: C₅, hexyl: C₆) .

- Both compounds exhibit similar biodegradation profiles (70–90% in 28 days) .

Cinnamaldehyde

- Key Differences : Cinnamaldehyde (C₉H₈O) lacks the amyl/hexyl side chain, resulting in a simpler structure and higher volatility.

- Applications : While cinnamaldehyde is used in food flavoring and antimicrobials, this compound’s longer chain enhances stability in cosmetic formulations .

Cyclamen Aldehyde

- Functional Comparison: Cyclamen aldehyde (CAS 103-95-7) shares floral notes but has a methyl-isopropyl side chain. It is less lipophilic than this compound, affecting its persistence in formulations .

Biological Activity

Amylcinnamaldehyde, a compound derived from cinnamon, is recognized for its diverse biological activities, particularly its antimicrobial, antioxidant, and potential therapeutic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and implications for health.

This compound (C14H18O) is an aromatic aldehyde characterized by its sweet, cinnamon-like odor. It is a structural derivative of cinnamaldehyde, with an additional pentyl group attached to the aromatic ring. Its chemical structure allows it to interact effectively with biological systems.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. For instance, research indicates that this compound can reduce biofilm biomass by up to 99.9% in certain bacterial strains . The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.5 |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has implications for preventing chronic diseases associated with oxidative damage, such as cancer and cardiovascular diseases.

Research Findings

A study highlighted that this compound scavenges free radicals effectively, demonstrating a dose-dependent response in various assays . The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging methods, showing promising results.

Toxicological Profile

While this compound is generally considered safe, toxicological assessments have revealed potential skin sensitization effects. A study conducted on rats indicated that high doses could lead to increased liver and kidney weights without significant histopathological changes . The No Observed Adverse Effect Level (NOAEL) was determined to be around 320 mg/kg body weight per day.

Case Studies

- In Vivo Studies : In a controlled study involving guinea pigs, this compound was tested for skin sensitization. Results indicated that it could act as a contact sensitizer at certain concentrations .

- Food Additive Evaluation : The Joint FAO/WHO Expert Committee on Food Additives evaluated this compound as a flavoring agent in food products. The committee established acceptable daily intake levels based on its safety profile .

Q & A

Q. What are the established laboratory protocols for synthesizing α-amylcinnamaldehyde, and how can purity be validated?

α-Amylcinnamaldehyde is synthesized via the condensation of benzaldehyde and heptanal under acidic conditions. Post-synthesis, purity validation typically employs gas chromatography (GC) coupled with mass spectrometry (MS) to confirm structural integrity and quantify impurities. Calibration curves (e.g., linear regression models like ) are critical for accurate quantification . Purity thresholds (>90%) should align with analytical standards, and residual solvents must be assessed using protocols compliant with ICH guidelines .

Q. Which analytical techniques are most reliable for detecting α-amylcinnamaldehyde in environmental or biological matrices?

High-performance liquid chromatography (HPLC) with UV detection and GC-MS are preferred for trace analysis. For air samples, active sampling on Tenax TA adsorbent tubes followed by thermal desorption-GC-MS achieves detection limits as low as 0.002 µg/m³ . Method validation must include linearity (), precision (RSD <5%), and recovery rates (85–115%) to ensure reproducibility .

Q. What safety protocols are essential when handling α-amylcinnamaldehyde in laboratory settings?

Safety measures include using fume hoods, nitrile gloves, and eye protection (e.g., goggles) to avoid dermal/ocular exposure. Storage under inert gas (e.g., nitrogen) prevents oxidation. Acute toxicity data (rat oral LD₅₀: 3,730 mg/kg) suggest moderate hazard, but chronic exposure risks (e.g., aquatic toxicity) necessitate strict waste disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for α-amylcinnamaldehyde, such as its Ames test negativity versus IARC’s carcinogenicity warnings?

Discrepancies may arise from differences in metabolite activation or exposure routes. To address this, employ in vitro models (e.g., human hepatocyte assays) to study metabolic pathways and genotoxic metabolites. Cross-reference in vivo carcinogenicity studies with dose-response models, ensuring alignment with OECD Test Guidelines (e.g., TG 451). Transparent reporting of conflicting data in supplementary materials is critical .

Q. What experimental designs are optimal for assessing α-amylcinnamaldehyde’s allergenic potential in epidermal models?

Use reconstructed human epidermis (RhE) models to evaluate skin sensitization via the Local Lymph Node Assay (LLNA) or human cell line activation tests (h-CLAT). Dose-response studies should integrate cytokine profiling (e.g., IL-18 release) and compare results with structural analogs (e.g., cinnamaldehyde) to identify structure-activity relationships. Include negative controls (e.g., saline) and positive controls (e.g., dinitrochlorobenzene) .

Q. How can in silico models enhance predictive toxicology for α-amylcinnamaldehyde’s ecological impact?

Computational tools like QSAR (Quantitative Structure-Activity Relationship) predict biodegradation pathways and ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms). Validate predictions with microcosm studies simulating environmental conditions (pH, temperature) and measure bioaccumulation factors. Open-access databases (e.g., ECOTOX) provide benchmark data for model calibration .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing α-amylcinnamaldehyde derivatives for structure-activity studies?

Document reaction parameters (temperature, catalyst concentration) in triplicate and share raw NMR/GC-MS data in supplementary files. Use standardized reagents (e.g., ACS-grade solvents) and adhere to Green Chemistry principles (e.g., solvent recovery) to minimize variability. Collaborative platforms like Electronic Lab Notebooks (ELNs) enhance transparency .

Q. How should researchers address data gaps in α-amylcinnamaldehyde’s reproductive or chronic toxicity profiles?

Design tiered testing strategies: begin with OECD TG 412 (subacute inhalation toxicity) and escalate to multi-generational studies if initial findings indicate risks. Leverage literature mining tools (e.g., SciFinder) to identify analogous compounds with existing data, applying read-across methodologies under REACH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.